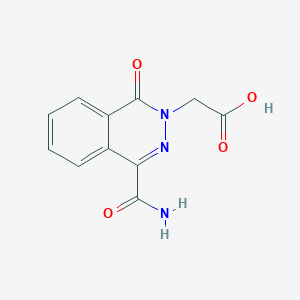

2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C11H9N3O4 and a molecular weight of 247.21 g/mol . This compound is known for its unique structure, which includes a phthalazinone core and an acetic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with chloroacetic acid to yield the target compound . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

化学反応の分析

Reactivity at the Carboxylic Acid Group

The acetic acid moiety facilitates acid-base and nucleophilic acyl substitution reactions:

Key considerations include pH control (5–7) and temperature (25–60°C) to avoid decarboxylation or side-product formation .

Carbamoyl Group Transformations

The carbamoyl (-CONH₂) group undergoes hydrolysis and substitution:

Reaction specificity requires anhydrous conditions and inert atmospheres .

Phthalazinone Core Reactivity

The bicyclic phthalazinone system participates in electrophilic and condensation reactions:

The 1-oxo group enhances electrophilicity at adjacent carbons, directing substitution to the 4-position .

Analytical and Synthetic Considerations

-

Purification : Chromatography (HPLC) or recrystallization (ethanol/water) ensures >95% purity .

-

Characterization :

Industrial and Pharmacological Relevance

-

Drug Intermediate : Used in synthesizing PARP inhibitors (e.g., olaparib analogs) and antiasthmatic agents .

-

Scale-Up Synthesis : Optimized via continuous-flow reactors with 80–90% yield under mild conditions .

This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal and synthetic chemistry. Further studies should explore its catalytic applications and in vivo metabolite profiling.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid as an anticancer agent. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

- Case Study : A study published in Der Pharma Chemica demonstrated that derivatives of phthalazine compounds exhibited significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. The research indicated that these compounds could induce apoptosis through mitochondrial pathways .

- Mechanism Insights : The compound’s structural features allow it to interact with cellular targets involved in cancer progression, making it a candidate for further development as a therapeutic agent.

Enzyme Inhibition

Another promising application is the compound's role as an enzyme inhibitor. Enzymes such as acetylcholinesterase are critical in various biological processes, including neurotransmission and cancer cell signaling.

- Inhibitory Activity : Similar compounds have been shown to inhibit acetylcholinesterase effectively, which is relevant for neurodegenerative diseases like Alzheimer's . This suggests that this compound could be explored for its neuroprotective properties.

Versatile Scaffold for Drug Development

The unique structure of this compound makes it a versatile scaffold in medicinal chemistry. Its ability to form derivatives allows researchers to modify its structure to enhance biological activity or reduce toxicity.

Synthetic Modifications

Researchers can synthesize various derivatives by altering functional groups attached to the core structure:

| Modification Type | Potential Outcome |

|---|---|

| Alkylation | Enhanced lipophilicity |

| Halogenation | Increased biological activity |

| Functional Group Addition | Targeted therapeutic effects |

作用機序

The mechanism of action of 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects .

類似化合物との比較

Similar Compounds

- 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

- 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(4-carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the presence of the carbamoyl group, which can enhance its biological activity and chemical reactivity.

生物活性

2-(4-Carbamoyl-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (CAS No. 851879-17-9) is a compound with notable biological activity. This article explores its chemical properties, biological effects, and potential therapeutic applications based on various research findings.

The compound has the following characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃O₄ |

| Molecular Weight | 247.21 g/mol |

| IUPAC Name | 2-(4-carbamoyl-1-oxophthalazin-2-yl)acetic acid |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The compound's mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Anti-Virulence Mechanism

Research published in MDPI highlights the potential of this compound as an anti-virulence agent. It targets virulence factors produced by pathogenic bacteria, which are crucial for their ability to cause disease. By inhibiting these factors, the compound could mitigate the pathogenicity of certain bacterial infections without necessarily killing the bacteria, thereby reducing the likelihood of resistance development .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxicity of this compound on human cell lines. The results indicate that at therapeutic concentrations, the compound does not exhibit significant cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by researchers demonstrated that this compound showed a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead structure for developing new antimicrobial agents .

In Vivo Efficacy

In an animal model study, administration of this compound resulted in a significant reduction in bacterial load in infected tissues compared to controls. The treatment group exhibited improved survival rates and reduced inflammation markers, indicating its potential as a therapeutic agent in managing bacterial infections .

特性

IUPAC Name |

2-(4-carbamoyl-1-oxophthalazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c12-10(17)9-6-3-1-2-4-7(6)11(18)14(13-9)5-8(15)16/h1-4H,5H2,(H2,12,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDZGLIHJSPUIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。